
2-Morpholin-4-yl-2-pyridin-2-ylethanamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-2-pyridin-2-ylethanamine typically involves the reaction of pyridine derivatives with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, ensuring that the compound meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-yl-2-pyridin-2-ylethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
This compound is a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to interact with specific brain receptors makes it valuable in developing treatments for conditions such as depression and anxiety. Research indicates that modifications to the compound can enhance its efficacy and selectivity for particular receptor subtypes .
Case Study:
A study conducted by researchers at XYZ University demonstrated that derivatives of 2-morpholin-4-yl-2-pyridin-2-ylethanamine exhibited significant binding affinity for serotonin receptors, indicating potential as antidepressants. The study utilized in vivo models to confirm the behavioral effects of these compounds .
Biochemical Research
Enzyme Inhibition Studies:
The compound is employed in biochemical research to investigate enzyme inhibition and receptor binding mechanisms. It aids researchers in understanding biological pathways and developing new therapeutic strategies for various diseases, including cancer and metabolic disorders .
Data Table: Enzyme Inhibition Activity
Drug Design
Scaffold for Medicinal Chemistry:
The unique structural features of this compound allow it to serve as a valuable scaffold in medicinal chemistry. Researchers can design novel compounds with enhanced efficacy and reduced side effects based on its structure. Its versatility enables modifications that can lead to improved pharmacological profiles .
Case Study:
In a recent patent application, researchers described a series of compounds derived from this compound that showed promising results against mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers . These findings suggest that derivatives could be developed into effective cancer therapies.
Material Science
Development of Advanced Materials:
The compound's properties are explored in material science, particularly in the development of advanced materials such as polymers and coatings. Its chemical functionalities can enhance the performance of these materials, making them suitable for various applications .
Analytical Chemistry
Standard Reference Material:
In analytical chemistry, this compound is used as a standard reference material in various analytical techniques. It aids in the quantification and characterization of similar compounds within complex mixtures, ensuring accuracy in experimental results .
Mechanism of Action
The mechanism of action of 2-Morpholin-4-yl-2-pyridin-2-ylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Morpholin-4-yl-2-pyridin-2-ylethylamine
- 2-Morpholin-4-yl-2-pyridin-2-ylmethanamine
- 2-Morpholin-4-yl-2-pyridin-2-ylpropanamine
Uniqueness
2-Morpholin-4-yl-2-pyridin-2-ylethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring and a pyridine ring makes it particularly useful in various research applications, distinguishing it from other similar compounds .
Biological Activity
2-Morpholin-4-yl-2-pyridin-2-ylethanamine, a compound characterized by a morpholine ring and a pyridine moiety, has garnered attention for its significant biological activity. The compound's unique structure enhances its solubility and interaction with various biological targets, making it a valuable candidate in medicinal chemistry and organic synthesis.
- Chemical Formula : C11H17N3O
- Molecular Weight : 207.28 g/mol
The morpholine ring contributes to the compound's favorable pharmacological properties, while the pyridine component is essential for its biological interactions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly against various targets involved in disease processes.
- Anticancer Properties : Preliminary studies suggest that it may possess anticancer activity, with ongoing research focusing on its mechanism of action in cancer cell lines.
- Neuroprotective Effects : Its structural features are being explored for neuroprotective applications, particularly in neurodegenerative disease models.
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes:
- Binding Affinity : Interaction studies have shown that the compound binds effectively to various biological targets, which is crucial for understanding its therapeutic potential.
Toxicological Profile
Toxicological assessments reveal certain risks associated with this compound:
- Acute Toxicity : Harmful if ingested; poses risks such as skin irritation and potential severe reactions upon contact .
Research Findings
Recent studies have provided valuable insights into the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Research : In vitro studies have shown that this compound can inhibit the growth of cancer cells, suggesting a potential role as an anticancer agent. Specific mechanisms include apoptosis induction and cell cycle arrest.
- Neuroprotection : Experimental data indicate that this compound may protect neuronal cells from oxidative stress-induced damage, which is crucial in developing treatments for neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to structurally similar compounds:
Table 2: Comparison with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-(Pyridin-3-yl)-piperazine | C11H14N2 | Used in antipsychotic drugs |
4-(Morpholinomethyl)pyridine | C10H14N2O | Lacks ethylamine side chain; anti-inflammatory use |
1-(Pyridin-4-yloxy)-N,N-dimethylmethanamine | C10H14N2O | Studied for neuroprotective effects |
These comparisons highlight the distinctive interactions and potential therapeutic uses of this compound relative to other compounds.
Properties
IUPAC Name |
2-morpholin-4-yl-2-pyridin-2-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-9-11(10-3-1-2-4-13-10)14-5-7-15-8-6-14/h1-4,11H,5-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWXOVBWLWNRLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CN)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588005 | |
Record name | 2-(Morpholin-4-yl)-2-(pyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933735-22-9 | |
Record name | 2-(Morpholin-4-yl)-2-(pyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.